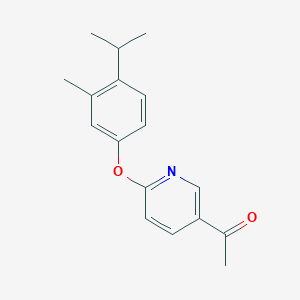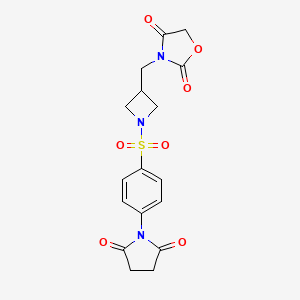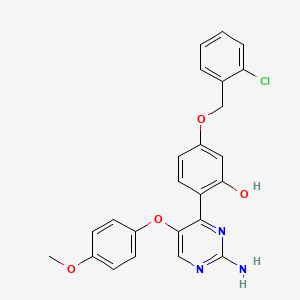
5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine” is a chemical compound with the molecular formula C17H19NO2. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
Pyridine, the core structure of “this compound”, is a six-membered aromatic heterocycle. In the bonding picture of pyridine, the five carbons and single nitrogen are all sp2 hybridized. All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron .Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Activity
The synthesis of pyridine derivatives has been explored for their potential applications in agriculture, particularly as insecticides. A study by Bakhite et al. (2014) synthesized various pyridine derivatives, including compounds structurally related to 5-acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine, demonstrating significant insecticidal activity against cowpea aphid, Aphis craccivora Koch. This research highlights the role of pyridine derivatives in developing new, more effective insecticides for agricultural use (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial Properties
Further studies have investigated the antimicrobial properties of pyridine derivatives. Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating their in vitro antimicrobial activities. These findings suggest that pyridine derivatives, including those similar to this compound, could serve as a basis for developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Pharmaceutical Applications
In the pharmaceutical industry, the structural manipulation of pyridine derivatives is a common strategy for developing new drugs with potential therapeutic applications. For example, compounds structurally related to this compound have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, highlighting the versatility of pyridine derivatives in pharmaceutical research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Material Science and Catalysis
Pyridine derivatives are also explored for their applications in material science and catalysis. For instance, the cycloauration of substituted 2-phenoxypyridine derivatives has been studied, leading to the synthesis of complexes with potential applications in catalysis and material science. Zhu, Cameron, and Skerlj (2003) demonstrated the direct cycloauration of 2-phenoxypyridines, indicating the potential of pyridine derivatives in the development of new materials and catalysts (Zhu, Cameron, & Skerlj, 2003).
Eigenschaften
IUPAC Name |
1-[6-(3-methyl-4-propan-2-ylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(2)16-7-6-15(9-12(16)3)20-17-8-5-14(10-18-17)13(4)19/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDIMJFWBHHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2597671.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2597679.png)
![5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2597680.png)
![(E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2597682.png)
![1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2597683.png)


![3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2597687.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2597691.png)

![4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2597693.png)

